molecular formula C20H20N2O2S B11563342 O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate

O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate

Cat. No.: B11563342
M. Wt: 352.5 g/mol
InChI Key: MOWBDDNREQRBEZ-UHFFFAOYSA-N
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Description

3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a bis(prop-2-en-1-yl)carbamothioyl group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of N-phenylbenzamide with bis(prop-2-en-1-yl)carbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(prop-2-en-1-yl)carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE: Similar structure with a bromine substitution on the phenyl ring.

    4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE: Similar structure with additional methyl groups on the phenyl ring.

Uniqueness

3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE is unique due to its specific substitution pattern and the presence of the bis(prop-2-en-1-yl)carbamothioyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

O-[3-(phenylcarbamoyl)phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C20H20N2O2S/c1-3-13-22(14-4-2)20(25)24-18-12-8-9-16(15-18)19(23)21-17-10-6-5-7-11-17/h3-12,15H,1-2,13-14H2,(H,21,23)

InChI Key

MOWBDDNREQRBEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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